1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone

Catalog No.
S594425
CAS No.
708-53-2
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone

CAS Number

708-53-2

Product Name

1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone

IUPAC Name

1-(2,3-dihydroxy-4-methoxyphenyl)ethanone

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-5(10)6-3-4-7(13-2)9(12)8(6)11/h3-4,11-12H,1-2H3

InChI Key

VCONERRCKOKCHE-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=C(C=C1)OC)O)O

Synonyms

2,3-dihydroxy-4-methoxyacetophenone

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)O)O

Evidence for Neuroprotective Activity

Studies have shown that 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone exhibits neuroprotective properties. Research published in Chemical Book highlights its antioxidant activity, which is believed to be a key mechanism for its neuroprotective effects [].

Here's how it might work: Free radicals are unstable molecules that can damage brain cells and contribute to the progression of neurodegenerative diseases. Antioxidants like 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone can neutralize free radicals, potentially protecting brain cells from damage [].

1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone, with the chemical formula C9H10O4C_9H_{10}O_4 and a molecular weight of 182.17 g/mol, is an organic compound characterized by the presence of a phenolic hydroxyl group and a methoxy group on the aromatic ring. It is also known by its CAS number 708-53-2. The compound appears as a solid and has a melting point of approximately 133 °C .

The structure of 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone features a ketone functional group attached to a substituted phenol, which contributes to its unique chemical properties and potential biological activities. The compound's SMILES representation is O=C(C)C1=C(O)C(O)=C(OC)C=C1, indicating the arrangement of atoms and the connectivity in its molecular structure .

Typical for phenolic compounds, including:

  • Oxidation: The hydroxyl groups can be oxidized to form quinones.
  • Esterification: Reaction with acids can lead to the formation of esters.
  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under certain conditions.

These reactions highlight the compound's reactivity due to its functional groups, allowing it to serve as a precursor or intermediate in organic synthesis.

Research indicates that 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone exhibits various biological activities. Some notable effects include:

  • Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress .
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacteria and fungi.
  • Anti-inflammatory Effects: There is evidence indicating that this compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

These biological activities make it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone:

  • Starting from Phenolic Compounds: Synthesis can involve the methylation of catechol derivatives followed by acetylation.
  • Direct Acetylation: Using acetic anhydride or acetyl chloride on 2,3-dihydroxy-4-methoxyphenol can yield the desired ethanone.
  • Condensation Reactions: Condensing appropriate aldehydes with acetophenone derivatives under acidic conditions may also produce this compound.

Each method varies in yield and purity, depending on reaction conditions and reagents used.

1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone has several applications, particularly in:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for potential use in developing drugs targeting oxidative stress-related diseases.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations aimed at preventing skin aging.
  • Food Industry: The compound may serve as a natural preservative or antioxidant in food products.

Several compounds share structural similarities with 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-HydroxyacetophenoneContains one hydroxyl groupKnown for its use in dye synthesis
4-MethoxyacetophenoneContains one methoxy and one acetyl groupCommonly used as an intermediate in organic synthesis
3-MethoxycatecholA catechol derivative with a methoxy groupExhibits strong antioxidant properties

The uniqueness of 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone lies in its specific arrangement of hydroxyl and methoxy groups on the aromatic ring, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

182.05790880 g/mol

Monoisotopic Mass

182.05790880 g/mol

Heavy Atom Count

13

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

708-53-2

Wikipedia

1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one

Dates

Modify: 2023-08-15

The ameliorating effects of 2,3-dihydroxy-4-methoxyacetophenone on scopolamine-induced memory impairment in mice and its neuroprotective activity

Jin Bae Weon, Hyun-Jeong Ko, Choong Je Ma
PMID: 24210692   DOI: 10.1016/j.bmcl.2013.10.032

Abstract

We isolated 2,3-dihydroxy-4-methoxyacetophenone, a neuroprotective compound from Cynenchum paniculatum in our previous study. The present study was conducted to investigate the possible neuroprotective effect of 2,3-dihydroxy-4-methoxyacetophenone that has been previously isolated from Cynenchum paniculatum on hippocampal neuronal cell line, HT22 cells and its possible cognitive-enhancing effect on scopolamine-induced amnesia in mice. Neuroprotective effect against glutamate-induced neurotoxicity in HT22 cells was evaluated by MTT assay. Also, cognitive enhancing effect against scopolamine (1mg/kg, ip) induced learning and memory deficit was measured by Morris water maze test. Oral administered of 2,3-dihydroxy-4-methoxyacetophenone (1, 10, 20, 40 and 50mg/kg) to amnesic mice induced by scopolamine. In Morris water maze test, 2,3-dihydroxy-4-methoxyacetophenone (50mg/kg) improved the impairment of spatial memory induced by scopolamine. 2,3-Dihydroxy-4-methoxyacetophenone protect HT22 cells on glutamate induced cell-death in a dose-dependent manner (EC50 value: 10.94μM). Furthermore, 2,3-dihydroxy-4-methoxyacetophenone was found to inhibit [Ca(2+)] accumulation in HT22 cells and had antioxidantive activity. The results showed that 2,3-dihydroxy-4-methoxyacetophenone exert neuroprotective and cognitive-enhancing activities through its antioxidant activity. We suggest that 2,3-dihydroxy-4-methoxyacetophenone improves cognitive function and may be helpful for the treatment of Alzheimer's disease.


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